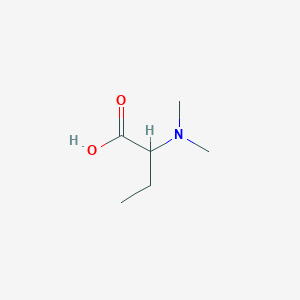
2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a heterocyclic compound featuring a benzoxazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ortho-aminophenol with an appropriate dicarboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent recovery and recycling are also important aspects of the industrial synthesis to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoxazepine ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using Br₂ or Cl₂ in the presence of a Lewis acid catalyst like FeCl₃.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated benzoxazepine derivatives.
Applications De Recherche Scientifique
2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
- 2-Propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Comparison
Compared to its analogs, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione may exhibit different physical and chemical properties due to the presence of the ethyl group. This can influence its reactivity, solubility, and biological activity, making it unique for specific applications.
Propriétés
IUPAC Name |
2-ethyl-1,4-benzoxazepine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-8-11(14)12-10(13)7-5-3-4-6-9(7)15-8/h3-6,8H,2H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYZYIYDHVWEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)C2=CC=CC=C2O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379664 |
Source


|
| Record name | 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-47-7 |
Source


|
| Record name | 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)

![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)


![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
